3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of isoindoline derivatives. It is characterized by a unique structural framework that combines an isoindoline core with a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases associated with the IKAROS family of proteins, specifically IKZF2 (IKAROS Family Zinc Finger 2) dysregulation.
The compound is synthesized through various organic reactions, and its structural properties make it a candidate for further research in drug development. It is noted for its potential immunomodulatory effects and ability to influence protein degradation pathways, making it relevant in cancer research and autoimmune disease studies .
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can be classified as:
The synthesis of 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. Key steps may include the iodination of isoindoline derivatives followed by the formation of the piperidine ring through cyclization reactions.
The molecular structure of 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione features:
The compound's structural data can be summarized as follows:
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity during drug development processes.
The mechanism of action for 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione primarily involves:
Preliminary studies suggest that this compound might effectively modulate immune responses and influence tumor growth through these mechanisms .
Relevant data includes boiling points and melting points which are essential for handling and storage but are not explicitly provided in available literature.
3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione has several potential applications:
This compound's unique structure and biological activity make it a promising candidate for further exploration in therapeutic applications and drug development strategies.
Isoindolinone-piperidinedione hybrids represent a structurally distinctive class of compounds with established pharmacological significance in targeted protein degradation (TPD) therapies. The core scaffold combines a isoindolinone heterocycle fused to a glutarimide-containing piperidinedione ring, creating a planar, electron-rich system capable of high-affinity interactions with eukaryotic E3 ubiquitin ligases, particularly cereblon (CRBN). This bifunctional architecture enables the molecule to serve as a critical pharmacophore in proteolysis-targeting chimeras (PROTACs), where it functions as the CRBN-recruiting ligand [3] [10].
Table 1: Physicochemical Profile of 3-(7-Iodo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 2703771-51-9 | [4] |
Molecular Formula | C₁₃H₁₁IN₂O₃ | [4] |
Molecular Weight | 370.14 Da | [4] |
IUPAC Name | 3-(7-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | [4] |
Structural Analogs | Lenalidomide, Pomalidomide | [10] |
Key Pharmacological Role | CRBN binder in PROTAC design | [9] [10] |
The 7-iodo derivative specifically modifies the isoindolinone aromatic ring at the meta position relative to the carbonyl group. This strategic halogen placement creates a synthetic handle for further derivatization via transition-metal catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) while minimally perturbing the essential hydrogen-bonding interactions between the glutarimide moiety and CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) [10]. The molecule’s bioactivity stems from its ability to induce conformational changes in CRBN, priming it for neosubstrate recruitment. Unlike classical immunomodulatory imide drugs (IMiDs) like lenalidomide, halogenated analogs exhibit enhanced resistance to hydrolytic degradation—a critical advantage for in vivo applications where plasma stability impacts therapeutic efficacy [6] [10].
Recent studies demonstrate that derivatives incorporating this scaffold effectively degrade oncogenic targets such as BRD4 and HDAC6 while displaying attenuated degradation of off-target neo-substrates like IKZF1/3 and SALL4. This selectivity profile potentially mitigates teratogenic risks associated with classical IMiDs [10]. The compound’s physicochemical properties (moderate logD, MW <400 Da) align with PROTAC linker requirements, enabling efficient cell permeability despite the addition of the iodine atom [4] [10].
Iodine’s distinctive physicochemical properties confer unique advantages in drug design, particularly for isoindolinone-based CRBN modulators:
Steric and Electronic Effects: The iodine atom in the 7-position exerts moderate steric influence (van der Waals radius: 1.98 Å) while providing significant electron-withdrawing character (Hammett σₘ = 0.35). This polarizes the aromatic ring, enhancing the electrophilicity of the adjacent carbonyl group and potentially strengthening its interaction with CRBN’s Asn351 residue [3] [6]. Compared to smaller halogens (F, Cl), iodine offers superior leaving-group ability in metal-catalyzed reactions, enabling efficient derivatization into advanced PROTACs without scaffold degradation [4] [8].
Synthetic Versatility: The C–I bond serves as a versatile synthetic handle for structural diversification. Palladium-catalyzed cross-coupling permits installation of:
Table 2: Comparative Analysis of Halogenated Isoindolinone Derivatives in PROTAC Design
Derivative (Position) | Relative CRBN Affinity | Synthetic Utility | Stability | Representative Cost (per gram) |
---|---|---|---|---|
7-Iodo (This compound) | 1.0x (Reference) | Excellent (Pd-catalysis) | High | $950 [5] |
5-Bromo (e.g., AP13973) | ~1.2x [5] | Good | Moderate | $220 [5] |
5-Chloro | ~0.8x [6] | Moderate | High | Not available |
6-Fluoro (e.g., AP13970) | ~0.7x [5] | Poor | High | $980 [5] |
Non-halogenated (Lenalidomide) | 1.5x [10] | None | Low (hydrolytically unstable) | $180 [1] |
The commercial availability of this iodinated scaffold (e.g., AxisPharm Cat# AP13969 analogs, AKSci Cat# 1866FD) underscores its utility in medicinal chemistry campaigns [5] [9]. Its application extends beyond oncology—patents disclose utility in treating immune disorders (WO2019038717A1) and viral infections (WO2020165834A1) via CRBN-mediated degradation of disease-driving proteins [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1